molecular formula C11H24O B15323582 2-Methyl-4-propylheptan-2-ol

2-Methyl-4-propylheptan-2-ol

Cat. No.: B15323582
M. Wt: 172.31 g/mol
InChI Key: RLWXTMNFJPNNTF-UHFFFAOYSA-N
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Description

2-Methyl-4-propylheptan-2-ol is a branched secondary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol. Its structure features a hydroxyl group (-OH) at the second carbon, a methyl group (-CH₃) at the same carbon, and a propyl group (-CH₂CH₂CH₃) at the fourth carbon of a heptane backbone.

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

2-methyl-4-propylheptan-2-ol

InChI

InChI=1S/C11H24O/c1-5-7-10(8-6-2)9-11(3,4)12/h10,12H,5-9H2,1-4H3

InChI Key

RLWXTMNFJPNNTF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-propylheptan-2-ol can be achieved through various organic synthesis methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as propylmagnesium bromide) reacts with a suitable ketone or aldehyde precursor under controlled conditions to form the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or other reduced forms.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids

    Reduction: Alkanes or other reduced forms

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 2-Methyl-4-propylheptan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its effects on biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 2-Methyl-2-phenylheptan-4-ol (CAS: 4927-31-5)

This compound, detailed in , shares a similar heptanol backbone but differs in substituents:

  • Structure : A phenyl group (-C₆H₅) replaces the propyl group at position 2, and the hydroxyl group is at position 4.
  • Molecular Weight : 206.32 g/mol (vs. 172.31 g/mol for 2-methyl-4-propylheptan-2-ol).
  • Synthesis : Likely synthesized via Grignard or Friedel-Crafts alkylation due to the aromatic substituent.
  • Applications : Used in specialty chemicals and fragrances, where the phenyl group enhances stability and aromatic properties .
Property This compound (Hypothetical) 2-Methyl-2-phenylheptan-4-ol ()
Molecular Formula C₁₁H₂₄O C₁₄H₂₂O
Molecular Weight 172.31 g/mol 206.32 g/mol
Functional Groups -OH (secondary), -CH₃, -CH₂CH₂CH₃ -OH (secondary), -C₆H₅, -CH₃
Polarity Moderate (aliphatic chain) Low (aromatic hydrophobic group)
(b) Isoprene and Monoterpenes (Natural VOCs)

highlights isoprene (C₅H₈) and monoterpenes (C₁₀H₁₆) as dominant natural volatile organic compounds (VOCs). While structurally distinct from this compound, these compounds share industrial relevance:

  • Volatility: Isoprene and monoterpenes have lower molecular weights (68.12 g/mol and 136.24 g/mol, respectively), making them more volatile than the heptanol derivatives.
  • Emission Sources : Tropical woodlands contribute ~50% of global VOC emissions, with isoprene alone accounting for 44% of total NVOC flux .
  • Applications: Used in rubber production (isoprene) and pharmaceuticals (monoterpenes).

Comparative Physicochemical Properties

Parameter This compound Isoprene Monoterpenes
Boiling Point (Est.) ~200–220°C 34°C 150–190°C
Water Solubility Low (hydrophobic) Insoluble Insoluble
Reactivity Moderate (secondary alcohol) High (diene) Moderate (cyclic terpene)

Key Findings :

  • Aromatic vs. Aliphatic : The phenyl group in 2-methyl-2-phenylheptan-4-ol increases molecular weight and hydrophobicity, making it less suitable for polar solvents but more stable under oxidative conditions .

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